molecular formula C22H20N6O B5063908 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide

Cat. No. B5063908
M. Wt: 384.4 g/mol
InChI Key: DBAQNZVPPKOSQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves the use of non-steroidal anti-inflammatory drug precursors, such as 4-aminophenazone, to produce compounds with potential biological applications. These synthesis pathways are notable for their role in producing compounds that can bind nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).

Molecular Structure Analysis

The molecular structure of benzamide and pyrazole derivatives can be characterized using techniques like X-ray structure characterization and DFT calculations. These studies reveal the importance of intermolecular interactions, such as hydrogen bonding and π-interactions, in stabilizing the crystal packing of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving these compounds often result in the formation of novel structures with potential biological activity. The reactivity of these compounds is influenced by their functional groups, leading to the synthesis of various derivatives with enhanced biological activities (Maheswaran et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it might be interesting to investigate its biological activity, or to explore its use in the synthesis of other compounds .

Biochemical Analysis

Biochemical Properties

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide and acetylcholinesterase involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter .

Cellular Effects

The effects of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, such as acetylcholinesterase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to an accumulation of its substrate, acetylcholine. Furthermore, 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can inhibit key metabolic enzymes, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can affect the activity of enzymes involved in oxidative stress response and energy metabolism .

Transport and Distribution

The transport and distribution of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active transport mechanisms and can bind to intracellular proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 3,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, its localization to the mitochondria can influence cellular metabolism and energy production .

properties

IUPAC Name

3,4-dimethyl-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O/c1-15-4-5-17(14-16(15)2)22(29)25-19-8-6-18(7-9-19)24-20-10-11-21(27-26-20)28-13-3-12-23-28/h3-14H,1-2H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQNZVPPKOSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.